molecular formula C17H23NO2S B2748995 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide CAS No. 1448070-27-6

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

Cat. No.: B2748995
CAS No.: 1448070-27-6
M. Wt: 305.44
InChI Key: IQFPJQSYYXUSNG-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentylsulfanyl group and an indene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyclopentylthiol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is unique due to the presence of both the cyclopentylsulfanyl group and the indene moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c19-16(11-21-14-6-2-3-7-14)18-12-17(20)10-9-13-5-1-4-8-15(13)17/h1,4-5,8,14,20H,2-3,6-7,9-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPJQSYYXUSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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